![molecular formula C18H23NO2S B2462230 N-(adamantan-1-yl)-2-phenylethene-1-sulfonamide CAS No. 315692-18-3](/img/structure/B2462230.png)
N-(adamantan-1-yl)-2-phenylethene-1-sulfonamide
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Overview
Description
APES is a sulfonamide derivative of adamantane and stilbene. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. APES has been primarily used in scientific research as a fluorescent probe due to its unique chemical structure and fluorescent properties. It has also been studied for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of N-(1-Adamantyl)carbothioamide derivatives, which have shown potent antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .
Hypoglycemic Activity
N-(1-Adamantyl)carbothioamide derivatives, which include the compound , have demonstrated significant hypoglycemic activity. They have been found to produce a significant reduction in serum glucose levels, compared to gliclazide .
Synthetic Cannabinoids
The compound has been identified as a component in the synthesis of new-type synthetic cannabinoids .
Anti-Dengue Virus Activity
The compound has been used in the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives, which have shown significant anti-Dengue Virus serotype 2 activity .
Cytotoxicity in Human Cell Lines
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which include the compound , have been synthesized and evaluated for their cytotoxicity in human cell lines including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Some of these compounds have shown potent anti-proliferative activity against these human cancer cell lines .
Enamine Catalysis
The compound has been used in enamine catalysis, a powerful tool in organic synthesis. It has been applied in the syntheses of natural products and in the development of novel methods for their preparation .
Mechanism of Action
Target of Action
Adamantane derivatives have been found to interact with various targets, including pathogenic gram-positive and gram-negative bacteria and the yeast-like fungus candida albicans .
Mode of Action
For instance, some adamantane derivatives have shown potent antibacterial activity against one or more tested microorganisms .
Biochemical Pathways
It is known that adamantane derivatives can influence various metabolic processes .
Pharmacokinetics
It is known that adamantane derivatives can undergo various metabolic processes, including highly efficient mono- and dihydroxylation of the adamantyl group .
Result of Action
Some adamantane derivatives have shown significant reduction of serum glucose levels, compared to gliclazide .
properties
IUPAC Name |
N-(1-adamantyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPNXCMEDPFZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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